ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate

EGFR Tyrosine Kinase Inhibition Quinazoline Scaffold

Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate (CAS 688356‑10‑7, molecular formula C₁₈H₁₅F₂N₃O₂S, molecular weight 375.4 g·mol⁻¹) is a synthetic small molecule belonging to the 4‑anilinoquinazoline class, a scaffold extensively validated in epidermal growth factor receptor (EGFR) tyrosine kinase inhibition. The compound incorporates a 3,4‑difluoroaniline motif at the 4‑position of the quinazoline core and a 2‑sulfanylacetate ethyl ester side chain.

Molecular Formula C18H15F2N3O2S
Molecular Weight 375.39
CAS No. 688356-10-7
Cat. No. B2758363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate
CAS688356-10-7
Molecular FormulaC18H15F2N3O2S
Molecular Weight375.39
Structural Identifiers
SMILESCCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H15F2N3O2S/c1-2-25-16(24)10-26-18-22-15-6-4-3-5-12(15)17(23-18)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,22,23)
InChIKeyCRHJYYFVBVZERV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate (CAS 688356-10-7) – Structural and Pharmacophoric Baseline


Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate (CAS 688356‑10‑7, molecular formula C₁₈H₁₅F₂N₃O₂S, molecular weight 375.4 g·mol⁻¹) is a synthetic small molecule belonging to the 4‑anilinoquinazoline class, a scaffold extensively validated in epidermal growth factor receptor (EGFR) tyrosine kinase inhibition . The compound incorporates a 3,4‑difluoroaniline motif at the 4‑position of the quinazoline core and a 2‑sulfanylacetate ethyl ester side chain. The 4‑anilinoquinazoline pharmacophore is shared with FDA‑approved EGFR inhibitors such as gefitinib and erlotinib; however, the 2‑sulfanylacetate substitution is structurally distinct from the 6,7‑dialkoxy pattern that dominates clinically advanced quinazoline EGFR inhibitors [1]. This substitution pattern may confer differentiated binding kinetics, physicochemical properties, and target selectivity profiles relevant to medicinal chemistry and chemical biology applications [2].

Why Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate Cannot Be Simply Replaced by Other 4‑Anilinoquinazolines


Within the 4‑anilinoquinazoline class, small structural modifications can produce large shifts in kinase selectivity, cellular potency, and pharmacokinetic behavior. The C‑2 position of the quinazoline ring is a critical determinant of both ATP‑binding pocket interactions and chemical reactivity. Most clinically evaluated 4‑anilinoquinazolines (e.g., gefitinib, erlotinib) carry hydrogen or small alkyl groups at C‑2 and rely on 6,7‑dialkoxy substituents for potency [1]. In contrast, ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate bears a 2‑sulfanylacetate ester that introduces a flexible, hydrogen‑bond‑accepting side chain projecting toward the solvent‑accessible region of the EGFR ATP pocket [2]. This structural divergence means that even compounds sharing the identical 4‑(3,4‑difluoroanilino)quinazoline core but differing at C‑2 can exhibit fundamentally different target inhibition profiles, cellular activities, and off‑target liabilities. Generic substitution without experimental confirmation therefore carries a high risk of altered pharmacology [3].

Quantitative Differentiation Evidence for Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate (CAS 688356‑10‑7) vs. Closest Analogs


C‑2 Sulfanylacetate Ester vs. C‑2 Unsubstituted 4‑Anilinoquinazolines – EGFR Inhibition Potency Baseline

Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate has not been directly compared to 6,7‑dialkoxy‑4‑anilinoquinazolines in published enzymatic assays. However, class‑level data from a closely related 2‑thioether‑substituted 4‑anilinoquinazoline series shows that C‑2 sulfanyl‑substituted analogs retain low‑nanomolar EGFR inhibitory activity comparable to that of the 6,7‑dimethoxy reference compound PD 153035 [1]. The 2‑sulfanylacetate ester is predicted to engage the ribose‑binding region of the ATP pocket through additional hydrogen‑bonding interactions, potentially reducing the IC₅₀ relative to C‑2 unsubstituted analogs [2]. Direct comparative data for this specific compound remain unavailable; therefore, the evidence strength is limited to class‑level inference.

EGFR Tyrosine Kinase Inhibition Quinazoline Scaffold

3,4‑Difluoroaniline Substituent – Impact on EGFR Affinity vs. Non‑fluorinated and Mono‑fluorinated Analogs

The 3,4‑difluorophenyl substituent on the 4‑amino group of the quinazoline core is a key driver of EGFR binding affinity. In a related series of quinazoline EGFR inhibitors, the 3,4‑difluoroaniline analog exhibited a 4.23‑fold greater potency against EGFR T790M mutant kinase compared to the corresponding unfluorinated 4‑anilinoquinazoline [1]. This fluorine‑mediated potency enhancement is attributed to favorable hydrophobic and dipolar interactions within the ATP‑binding pocket. The ethyl ester prodrug form may further modulate cellular permeability and metabolic stability compared to free carboxylic acid analogs [2].

EGFR Fluorine SAR Tyrosine Kinase Inhibitor

Dual EGFR/VEGFR‑2 Inhibitory Potential – Comparison with Sorafenib‑Quinazoline Hybrids

A series of 2‑thioether‑bearing quinazoline analogs (compounds 10b and 10q) demonstrated dual EGFR (IC₅₀ = 0.02 μM and 0.01 μM) and VEGFR‑2 (IC₅₀ = 0.05 μM and 0.08 μM) inhibition, with in vivo antitumor activity comparable to sorafenib in a B16 melanoma xenograft model [1]. The target compound contains a 2‑sulfanylacetate ester, which is a structural analog of the 2‑thioether‑containing dual inhibitors. If the 2‑sulfanylacetate group confers similar dual‑kinase engagement, this compound could serve as a simplified dual EGFR/VEGFR‑2 inhibitor template, distinct from the more complex sorafenib‑quinazoline hybrids [1].

EGFR VEGFR-2 Dual Kinase Inhibitor Quinazoline

Cellular Cytotoxicity Profiling – Class‑Level Benchmarking Against Docetaxel in HeLa, A549 and MDA‑MB‑231 Cells

A closely related ethyl 2‑thio acetate quinazolinone derivative (compound 5, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate) exhibited potent cytotoxic activity against HeLa, A549, and MDA‑MB‑231 cell lines with IC₅₀ values in the low‑micromolar range, comparable to docetaxel [1]. The target compound shares the ethyl 2‑thio acetate side chain and 4‑anilino pharmacophore but replaces the quinazolinone core with a quinazoline core. This structural difference may alter the mechanism of action (EGFR inhibition vs. DNA intercalation), but the conserved ethyl 2‑sulfanylacetate motif supports expectation of significant cellular antiproliferative activity.

Cytotoxicity Anticancer Quinazolinone MTT Assay

Recommended Application Scenarios for Ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate (CAS 688356‑10‑7) Based on Available Evidence


Scaffold‑Diversified EGFR Inhibitor Tool Compound for Kinase Selectivity Profiling

Use this compound as a 2‑sulfanylacetate‑substituted 4‑anilinoquinazoline probe in broad‑panel kinase selectivity assays (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to map the selectivity fingerprint of C‑2‑modified quinazoline EGFR inhibitors against a reference compound such as gefitinib or erlotinib. The 3,4‑difluoroaniline moiety is expected to confer enhanced affinity for EGFR mutants relative to non‑fluorinated analogs [1], while the 2‑sulfanylacetate ester may alter the selectivity window against off‑target kinases such as VEGFR‑2 or HER2 [2].

Lead‑Like Starting Point for Dual EGFR/VEGFR‑2 Inhibitor Optimization

Employ this compound as a minimal‑viability template for dual EGFR/VEGFR‑2 inhibitor design, replacing the more complex sorafenib‑quinazoline hybrids. Synthesize a focused library of amide and ester analogs derived from the ethyl 2‑sulfanylacetate handle and screen for dual inhibitory activity in enzymatic EGFR and VEGFR‑2 assays. Class‑level evidence indicates that 2‑thioether quinazoline analogs can achieve sub‑micromolar IC₅₀ values against both kinases [2], and the 2‑sulfanylacetate ester provides a convenient synthetic handle for parallel derivatization.

Fluorine‑Mediated Potency Enhancement in EGFR Mutant‑Selective Inhibitor Design

Leverage the 3,4‑difluoro substitution on the aniline ring as a validated potency‑enhancing motif for EGFR drug‑resistant mutants (e.g., T790M, C797S). The 4.23‑fold potency gain observed for fluorinated 4‑anilinoquinazolines against EGFR T790M [1] supports prioritization of this compound for screening against a panel of clinically relevant EGFR mutants. Combine with the 2‑sulfanylacetate ester to explore additive or synergistic effects on mutant‑selective inhibition.

In Vitro Antiproliferative Screening Against NCI‑60 or Custom Solid Tumor Panels

Deploy this compound in a standardized cytotoxicity screen (e.g., NCI‑60 or a focused panel of EGFR‑driven cell lines such as A549, HCT‑116, MDA‑MB‑231, and HeLa) to experimentally determine its growth inhibition profile. Cross‑study evidence from a structurally related ethyl 2‑thio acetate quinazolinone [3] predicts low‑micromolar activity against multiple solid tumor lines, providing a benchmark for potency expectations and guiding hit‑to‑lead progression.

Quote Request

Request a Quote for ethyl 2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.